![molecular formula C7H5BrClNO2 B1291807 2-Bromo-4-chloro-6-nitrotoluene CAS No. 885518-95-6](/img/structure/B1291807.png)
2-Bromo-4-chloro-6-nitrotoluene
Overview
Description
Synthesis Analysis
The synthesis of related bromo-chloro-nitro compounds involves multiple steps, including electrophilic substitution reactions, reduction, diazotization, and Sandmeyer reactions. For instance, 4-Bromo-2-chlorotoluene was synthesized from 4-bromo-2-nitrotoluene by reduction to give 5-bromo-2-methylaniline, followed by diazotization and a Sandmeyer reaction with cuprous chloride added before sodium nitrite to improve yield . Similarly, 2-Bromo-6-fluorotoluene was prepared from 2-Amino-6-nitrotoluene by a Gattermann diazonium salt substitution reaction, reduction, and Schiemann reaction .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene was elucidated, showing that the morpholine ring adopts a chair conformation and the butadiene unit is not planar . The crystal structures of 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide were also determined, revealing that the pyridine rings do not show the C–C bonds alternation typical for resonance forms in aromatic rings .
Chemical Reactions Analysis
The chemical reactions involving bromo-chloro-nitro compounds are typically characterized by the presence of electrophilic substitution reactions. The presence of nitro groups can influence the reactivity of the compound, as seen in the synthesis of 2,4,6-bromo-4'-nitro ether, where electrophilic substitution was used .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-4-chlorotoluene have been studied using vibrational spectroscopy. The FT-IR and FT-Raman spectra were recorded, and various properties such as vibrational frequencies, intensities, reduced mass, force constants, and depolarization ratios were computed using density functional methods. The influences of bromine and chlorine atoms, as well as the methyl group on the geometry of benzene and its normal modes of vibrations, were discussed .
Scientific Research Applications
Synthesis and Characterization
Synthesis Processes : 2-Bromo-4-chloro-6-nitrotoluene has been synthesized through various processes, including reduction reactions and diazotization. For instance, 4-Bromo-2-chlorotoluene was synthesized from 4-bromo-2-nitrotoluene by reduction, diazotization, and the Sandmeyer reaction (Xue Xu, 2006).
Structural Analysis and Spectroscopy : Detailed studies on the molecular structure, vibrational spectra, and nuclear magnetic resonance (NMR) of related compounds like 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene provide insights into the electronic properties and reactivity of 2-Bromo-4-chloro-6-nitrotoluene (V. Arjunan et al., 2012).
Chemical Reactions and Mechanisms
Bromination and Nitration Reactions : Studies have shown the effectiveness of certain catalysts and reagents in the bromination and nitration of nitrotoluenes, which is relevant to understanding the chemical behavior of 2-Bromo-4-chloro-6-nitrotoluene. For example, the use of Ba(BrF4)2 as a brominating agent in the bromination of p-nitrotoluene (V. Sobolev et al., 2014).
Catalysis in Aromatic Nitration : Zeolites have been shown to catalyze nitration reactions in nitrotoluenes, which can be linked to the behavior of 2-Bromo-4-chloro-6-nitrotoluene in similar conditions (R. Claridge et al., 1999).
Environmental and Safety Applications
Phytoremediation : Research has been conducted on the use of plant-bacterial combinations to remediate soil contaminated with nitrotoluenes, such as 2,4,6-trinitrotoluene. This indicates the potential for similar applications in the case of 2-Bromo-4-chloro-6-nitrotoluene (S. Siciliano & C. Greer, 2000).
Thermal Decomposition Studies : Understanding the thermal decomposition of nitrotoluenes, such as 2-nitrotoluene, is essential for safety and environmental considerations. This research can be extrapolated to understand the decomposition behavior of 2-Bromo-4-chloro-6-nitrotoluene (Wen Zhu et al., 2017).
Medical and Pharmaceutical Research
Synthesis of Medical Intermediates : Studies on the synthesis of compounds like 2-Bromo-6-fluorotoluene from nitrotoluene derivatives can be relevant for understanding the potential of 2-Bromo-4-chloro-6-nitrotoluene as a medical intermediate (Li Jiang-he, 2010).
Preparation of Pharmaceutical Compounds : The compound has been used in the synthesis of pharmaceutical agents, such as Nolatrexed Dihydrochloride, indicating its importance in drug synthesis (Shi Hui-lin, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM coupling, 2-Bromo-4-chloro-6-nitrotoluene can act as an electrophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with the electrophilic organic group . In the transmetalation step, the organoboron reagent, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
Its role in sm coupling suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Its role in sm coupling suggests it may facilitate the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-chloro-6-nitrotoluene. For instance, the success of SM coupling, in which this compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
1-bromo-5-chloro-2-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONMYPMRWXBYEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646161 | |
Record name | 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-6-nitrotoluene | |
CAS RN |
885518-95-6 | |
Record name | 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885518-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.